molecular formula C7H15BrO2 B12853355 1-Bromo-3-(3-methoxypropoxy)propane

1-Bromo-3-(3-methoxypropoxy)propane

Cat. No.: B12853355
M. Wt: 211.10 g/mol
InChI Key: ANVKPPMWLMSPNM-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-methoxypropoxy)propane is a brominated alkoxypropane derivative characterized by a propane backbone with a bromine atom at position 1 and a 3-methoxypropoxy group at position 2. The 3-methoxypropoxy substituent consists of a propoxy chain (-O-CH₂CH₂CH₂-) with a methoxy (-OCH₃) group at its terminal carbon. This structure confers unique physicochemical properties, such as increased polarity compared to simpler bromopropanes, making it valuable in organic synthesis and pharmaceutical intermediates. The analysis below focuses on structurally related brominated propane derivatives to infer its behavior and applications.

Properties

Molecular Formula

C7H15BrO2

Molecular Weight

211.10 g/mol

IUPAC Name

1-(3-bromopropoxy)-3-methoxypropane

InChI

InChI=1S/C7H15BrO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3

InChI Key

ANVKPPMWLMSPNM-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCCBr

Origin of Product

United States

Preparation Methods

Preparation Methods Overview

The synthesis of 1-Bromo-3-(3-methoxypropoxy)propane generally involves the reaction of 1-bromo-3-chloropropane or 1-bromo-3-hydroxypropane derivatives with methoxypropyl nucleophiles under basic conditions. The key step is the formation of the ether linkage through nucleophilic substitution, often facilitated by phase transfer catalysts or strong bases.

Method 1: Nucleophilic Substitution Using Potassium Carbonate in Polar Aprotic Solvents

Procedure:

  • React 1-bromo-3-hydroxypropane or 3-hydroxypropyl derivatives with 1-bromo-3-methoxypropane in the presence of potassium carbonate (K2CO3).
  • Use polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
  • Conduct the reaction at elevated temperatures (60–120 °C) under sealed tube or reflux conditions.
  • Reaction times vary from 0.5 hours (microwave-assisted) to overnight stirring.

Research Findings:

  • Microwave-assisted synthesis in DMF at 120 °C for 30 minutes yielded 22% of the product, indicating rapid reaction kinetics under microwave irradiation.
  • Conventional heating in acetonitrile at 65 °C overnight improved yield to approximately 70%, demonstrating solvent and temperature effects on reaction efficiency.
  • Potassium carbonate acts as a base to deprotonate the hydroxy group, facilitating nucleophilic attack on the bromoalkane.
Parameter Condition 1 (Microwave) Condition 2 (Conventional)
Base Potassium carbonate Potassium carbonate
Solvent N,N-dimethylformamide (DMF) Acetonitrile
Temperature 120 °C 65 °C
Time 0.5 hours Overnight (~12-16 hours)
Yield 22% 70%
Notes Sealed tube, microwave-assisted Stirring, conventional heating

Method 2: Phase Transfer Catalysis with Sodium Methoxide in Inert Solvent

Procedure:

  • Sodium methoxide dispersed in an inert solvent (benzene, petroleum ether, or cyclohexane) is added dropwise to 1,3-bromochloropropane.
  • A phase transfer catalyst such as benzyltrimethylammonium chloride is used to enhance reaction rate and yield.
  • Reaction temperature during addition ranges from 20 °C to 110 °C, with holding temperatures between 50 °C and 80 °C.
  • After reaction completion, sodium bromide is filtered off, and the organic layer is washed and purified.

Research Findings:

  • The molar ratio of 1,3-bromochloropropane to sodium methoxide is optimized between 1:0.9 to 1.2 for quantitative mono-etherification.
  • Phase transfer catalysts significantly reduce reaction time and temperature while increasing yield.
  • The volume ratio of 1,3-bromochloropropane to inert solvent is maintained between 1:3 to 1:10 for optimal mixing and reaction efficiency.
Parameter Details
Reactants 1,3-bromochloropropane, sodium methoxide
Solvent Benzene (preferred), petroleum ether, cyclohexane
Phase Transfer Catalyst Benzyltrimethylammonium chloride (0.01-0.1 wt%)
Temperature (addition) 20–110 °C
Temperature (holding) 50–80 °C
Molar Ratio 1:0.9–1.2 (bromochloropropane:sodium methoxide)
Yield High (quantitative mono-etherification)

Method 3: Etherification via Reaction of 4-Chloro-3-hydroxy-5-nitrobenzamide with 1-Bromo-3-methoxypropane

Procedure:

  • 4-Chloro-3-hydroxy-5-nitrobenzamide is reacted with 1-bromo-3-methoxypropane in the presence of potassium carbonate in DMF.
  • The reaction is stirred at 60 °C overnight.
  • After reaction, DMF is removed under reduced pressure, and the product is extracted and purified by chromatography.

Research Findings:

  • This method is used in the synthesis of related compounds but demonstrates the utility of 1-bromo-3-methoxypropane as an alkylating agent.
  • Potassium carbonate serves as a base to deprotonate the phenolic hydroxyl group, enabling nucleophilic substitution.
  • The reaction conditions are mild and yield moderate to good product quantities.

Comparative Analysis of Preparation Methods

Aspect Method 1: K2CO3 in DMF/Acetonitrile Method 2: Sodium Methoxide + PTC in Benzene Method 3: Alkylation of Hydroxybenzamide
Reaction Type Nucleophilic substitution Phase transfer catalysis Nucleophilic substitution
Base Potassium carbonate Sodium methoxide Potassium carbonate
Solvent DMF, Acetonitrile Benzene (inert solvent) DMF
Catalyst None Phase transfer catalyst (e.g., benzyltrimethylammonium chloride) None
Temperature 65–120 °C 20–110 °C (addition), 50–80 °C (holding) 60 °C
Reaction Time 0.5 h (microwave) to overnight Several hours Overnight
Yield 22–70% High (quantitative) Moderate to good
Advantages Simple, microwave option available High yield, lower temperature, shorter time Useful for functionalized derivatives
Limitations Moderate yield under microwave Requires phase transfer catalyst and inert solvent Specific to benzamide derivatives

Summary of Key Research Findings

  • Potassium carbonate in polar aprotic solvents is effective for etherification but may require longer reaction times or microwave assistance for improved yields.
  • Phase transfer catalysis with sodium methoxide in inert solvents offers a high-yield, efficient route with milder conditions.
  • The choice of solvent, base, and catalyst critically influences the reaction yield and purity.
  • Reaction temperature and time must be optimized depending on the substrate and desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-methoxypropoxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.

Major Products:

    Substitution Reactions: The major products are ethers, alcohols, or amines, depending on the nucleophile used.

    Elimination Reactions: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom.

Scientific Research Applications

1-Bromo-3-(3-methoxypropoxy)propane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It may be used in the modification of biomolecules for studying their functions and interactions.

    Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-methoxypropoxy)propane involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key brominated propane derivatives, highlighting molecular formulae, physical properties, and applications inferred from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Bromo-3-methoxypropane 36865-41-5 C₄H₉BrO 153.02 Used in alkylation reactions; synthesized via reflux with K₂CO₃ in acetonitrile (95–100% yield).
1-Bromo-3-chloropropane 109-70-6 C₃H₆BrCl 157.44 Colorless liquid (density: 1.60 g/cm³ at 20°C); industrial solvent and intermediate.
1-Bromo-3-trifluoromethoxypropane 1198089-20-1 C₄H₆BrF₃O 206.99 Electron-withdrawing trifluoromethoxy group enhances stability; used in catalytic cross-coupling reactions.
3-Bromo-1-phenylpropane - C₉H₁₁Br 199.10 Aryl-substituted derivative; applied in synthesis of indene derivatives via nickel-catalyzed coupling.
1-Bromo-3-(3-bromopropoxy)propane 58929-72-9 C₆H₁₂Br₂O 259.97 Dihalogenated analog; potential crosslinking agent or intermediate in polymer chemistry.

Stability and Handling Considerations

  • 3-Bromo-1-phenylpropane : Labeled with reproductive harm warnings, emphasizing the need for protective equipment during use .

Biological Activity

1-Bromo-3-(3-methoxypropoxy)propane is an organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, toxicological data, and relevant case studies.

  • Molecular Formula : C9H19BrO3
  • Molecular Weight : 251.15 g/mol
  • IUPAC Name : 1-bromo-3-(3-methoxypropoxy)propane
  • Structure : The compound features a bromo group and a methoxypropoxy functional group, which are critical for its biological interactions.

1-Bromo-3-(3-methoxypropoxy)propane's biological activity is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom may enhance the compound's reactivity, enabling it to participate in nucleophilic substitution reactions, which can affect enzyme activity and cellular signaling pathways.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of 1-bromo-3-(3-methoxypropoxy)propane. Inhalation studies conducted on related compounds have demonstrated dose-dependent toxicity, particularly affecting liver and lung tissues. For instance, exposure to halogenated compounds has been associated with increased tumor incidences in animal models.

Study Compound Exposure Duration Effects Observed
JBRC (2005)1-Bromo-3-chloropropane2 yearsIncreased incidence of bronchioloalveolar adenoma and carcinoma in mice
IARC (2014)Related halogenated compoundsVariesDose-dependent liver and lung toxicity

In Vivo Studies

A significant study focused on the inhalation exposure of mice to halogenated compounds similar to 1-bromo-3-(3-methoxypropoxy)propane. Mice were exposed to varying concentrations over two years, revealing significant increases in tumor formation at higher doses. The results indicated that prolonged exposure could lead to severe health consequences, including carcinogenesis.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related brominated compounds on human cell lines. These studies often report cell viability reductions and apoptosis induction at elevated concentrations, suggesting that 1-bromo-3-(3-methoxypropoxy)propane may exhibit similar cytotoxic characteristics.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Bromo-3-(3-methoxypropoxy)propane, and what methodological considerations ensure high yield?

  • Methodology : The compound can be synthesized via bromination of the corresponding alcohol precursor (e.g., 3-(3-methoxypropoxy)-1-propanol) using phosphorus tribromide (PBr₃) or triphenylphosphine (PPh₃) in anhydrous conditions. For example, bromination of alcohol derivatives with PBr₃ typically proceeds at 0–25°C in solvents like dichloromethane, followed by purification via distillation or column chromatography .
  • Key Considerations : Moisture-sensitive reagents require inert atmospheres (e.g., nitrogen). Reaction progress can be monitored by TLC or GC-MS. Purity (>95%) is achievable with rigorous drying of starting materials and solvents .

Q. How is the purity and structural integrity of 1-Bromo-3-(3-methoxypropoxy)propane validated in experimental settings?

  • Analytical Methods :

  • Gas Chromatography (GC) : Quantifies purity (>95% as per industrial standards) by comparing retention times with reference standards .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the structure (e.g., characteristic peaks for methoxy protons at ~3.3 ppm and bromopropane methylene groups at ~3.4–3.6 ppm) .
  • Elemental Analysis : Validates molecular formula (C₇H₁₅BrO₂) by matching calculated and observed C/H/Br ratios .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bromination reaction yields for derivatives of 1-Bromo-3-(3-methoxypropoxy)propane?

  • Troubleshooting Framework :

  • Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance nucleophilic substitution efficiency compared to nonpolar solvents.
  • Temperature Control : Excessive heat during bromination can lead to side reactions (e.g., elimination). Kinetic studies at varying temperatures (0°C to 25°C) are recommended .
  • Catalyst Optimization : Use of Lewis acids (e.g., ZnBr₂) or phase-transfer catalysts to improve reaction rates and selectivity .

Q. What role does 1-Bromo-3-(3-methoxypropoxy)propane play in multi-step organic syntheses, such as natural product derivatization?

  • Application Example : The compound serves as an alkylating agent in the synthesis of ω-phenyl Δ⁶ fatty acids. In Scheme 3 of a cited study, analogous brominated propane derivatives were coupled with lithium acetylides (generated via n-BuLi) to form carbon-carbon bonds, followed by oxidation to yield bioactive fatty acids .
  • Methodological Insight : Optimize stoichiometry (1.2–1.5 eq. of brominated reagent) and reaction time (12–24 h) to minimize byproducts like di-alkylation .

Q. What mechanistic insights can be gained from studying nucleophilic substitution reactions involving 1-Bromo-3-(3-methoxypropoxy)propane?

  • Experimental Design :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇) to elucidate SN1 vs. SN2 pathways.
  • Solvent Polarity Studies : Measure activation parameters (ΔH‡, ΔS‡) in solvents of varying polarity (e.g., THF vs. DMSO) to infer transition-state structures .

Q. How do structural modifications (e.g., substituents on the methoxy group) impact the reactivity of 1-Bromo-3-(3-methoxypropoxy)propane?

  • Comparative Analysis :

  • Electron-Donating Groups : Methoxy substituents enhance stability of intermediates in SN1 mechanisms.
  • Steric Effects : Bulky groups (e.g., 3,4-dimethoxyphenyl) may slow reaction rates, as observed in Wittig reagent synthesis using triphenylphosphine .
    • Data Collection : Use Hammett plots to correlate substituent electronic effects with reaction rates .

Q. What are the thermal stability profiles of 1-Bromo-3-(3-methoxypropoxy)propane, and how should storage conditions be optimized?

  • Stability Studies :

  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures (typically >100°C) guide safe handling limits.
  • Storage Recommendations : Store at 0–6°C in amber vials under nitrogen to prevent hydrolysis and bromine loss .

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